molecular formula C9H13NO B152066 (R)-1-(3-Methoxyphenyl)ethanamine CAS No. 88196-70-7

(R)-1-(3-Methoxyphenyl)ethanamine

Cat. No. B152066
Key on ui cas rn: 88196-70-7
M. Wt: 151.21 g/mol
InChI Key: CJWGCBRQAHCVHW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013181B2

Procedure details

To a solution of 300 g of 3-methoxyacetophenone of Formula VII in 1000 ml of 10.9% ammonia in methanol, 300 g of Raney nickel in 100 ml of methanol (Raney nickel was prewashed with 2×150 ml of methanol to remove moisture) was charged, followed by heating to about 90° C. The resultant suspension was agitated at about 90° C. under 4 kg/cm2 anhydrous hydrogen gas pressure for about 45 hours. After completion of the reaction, the reaction mass was cooled to about 30° C. and the suspension was filtered through a celite bed, followed by washing the celite with 300 ml of methanol. The filtrate was distilled completely at about 55° C. under vacuum. To the residue, 300 ml of acetone was charged and distilled completely. To the residue, 900 ml of acetone was charged and dry HCl gas was passed at about 0° C. until the pH of the mass was less than 1. The resultant suspension was stirred at about 5° C. for about 3 hours. Solid was separated by filtration and the solid was washed with 100 ml of acetone. The solid obtained was dried at 50° C. for about 5 hours. The above solid is charged in a 4 neck round bottom flask and stirred for about 10 minutes and PH is adjusted to about 11.0 using 65 ml of caustic lye and extracted with 3×200 ml of dichloromethane. The obtained organic layer is distilled completely distilled at about 45° C. to afford 179.6 g of title compound.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=O.[H][H].[NH3:14]>CO.[Ni]>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:14])[CH3:1])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
300 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resultant suspension was stirred at about 5° C. for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to about 30° C.
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through a celite bed
WASH
Type
WASH
Details
by washing the celite with 300 ml of methanol
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled completely at about 55° C. under vacuum
ADDITION
Type
ADDITION
Details
To the residue, 300 ml of acetone was charged
DISTILLATION
Type
DISTILLATION
Details
distilled completely
ADDITION
Type
ADDITION
Details
To the residue, 900 ml of acetone was charged
CUSTOM
Type
CUSTOM
Details
was passed at about 0° C. until the pH of the mass
CUSTOM
Type
CUSTOM
Details
Solid was separated by filtration
WASH
Type
WASH
Details
the solid was washed with 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried at 50° C. for about 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
The above solid is charged in a 4 neck round bottom flask
STIRRING
Type
STIRRING
Details
stirred for about 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 ml of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The obtained organic layer is distilled completely
DISTILLATION
Type
DISTILLATION
Details
distilled at about 45° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 179.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013181B2

Procedure details

To a solution of 300 g of 3-methoxyacetophenone of Formula VII in 1000 ml of 10.9% ammonia in methanol, 300 g of Raney nickel in 100 ml of methanol (Raney nickel was prewashed with 2×150 ml of methanol to remove moisture) was charged, followed by heating to about 90° C. The resultant suspension was agitated at about 90° C. under 4 kg/cm2 anhydrous hydrogen gas pressure for about 45 hours. After completion of the reaction, the reaction mass was cooled to about 30° C. and the suspension was filtered through a celite bed, followed by washing the celite with 300 ml of methanol. The filtrate was distilled completely at about 55° C. under vacuum. To the residue, 300 ml of acetone was charged and distilled completely. To the residue, 900 ml of acetone was charged and dry HCl gas was passed at about 0° C. until the pH of the mass was less than 1. The resultant suspension was stirred at about 5° C. for about 3 hours. Solid was separated by filtration and the solid was washed with 100 ml of acetone. The solid obtained was dried at 50° C. for about 5 hours. The above solid is charged in a 4 neck round bottom flask and stirred for about 10 minutes and PH is adjusted to about 11.0 using 65 ml of caustic lye and extracted with 3×200 ml of dichloromethane. The obtained organic layer is distilled completely distilled at about 45° C. to afford 179.6 g of title compound.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=O.[H][H].[NH3:14]>CO.[Ni]>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:14])[CH3:1])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
300 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resultant suspension was stirred at about 5° C. for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to about 30° C.
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through a celite bed
WASH
Type
WASH
Details
by washing the celite with 300 ml of methanol
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled completely at about 55° C. under vacuum
ADDITION
Type
ADDITION
Details
To the residue, 300 ml of acetone was charged
DISTILLATION
Type
DISTILLATION
Details
distilled completely
ADDITION
Type
ADDITION
Details
To the residue, 900 ml of acetone was charged
CUSTOM
Type
CUSTOM
Details
was passed at about 0° C. until the pH of the mass
CUSTOM
Type
CUSTOM
Details
Solid was separated by filtration
WASH
Type
WASH
Details
the solid was washed with 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried at 50° C. for about 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
The above solid is charged in a 4 neck round bottom flask
STIRRING
Type
STIRRING
Details
stirred for about 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 ml of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The obtained organic layer is distilled completely
DISTILLATION
Type
DISTILLATION
Details
distilled at about 45° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 179.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013181B2

Procedure details

To a solution of 300 g of 3-methoxyacetophenone of Formula VII in 1000 ml of 10.9% ammonia in methanol, 300 g of Raney nickel in 100 ml of methanol (Raney nickel was prewashed with 2×150 ml of methanol to remove moisture) was charged, followed by heating to about 90° C. The resultant suspension was agitated at about 90° C. under 4 kg/cm2 anhydrous hydrogen gas pressure for about 45 hours. After completion of the reaction, the reaction mass was cooled to about 30° C. and the suspension was filtered through a celite bed, followed by washing the celite with 300 ml of methanol. The filtrate was distilled completely at about 55° C. under vacuum. To the residue, 300 ml of acetone was charged and distilled completely. To the residue, 900 ml of acetone was charged and dry HCl gas was passed at about 0° C. until the pH of the mass was less than 1. The resultant suspension was stirred at about 5° C. for about 3 hours. Solid was separated by filtration and the solid was washed with 100 ml of acetone. The solid obtained was dried at 50° C. for about 5 hours. The above solid is charged in a 4 neck round bottom flask and stirred for about 10 minutes and PH is adjusted to about 11.0 using 65 ml of caustic lye and extracted with 3×200 ml of dichloromethane. The obtained organic layer is distilled completely distilled at about 45° C. to afford 179.6 g of title compound.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=O.[H][H].[NH3:14]>CO.[Ni]>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:14])[CH3:1])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
300 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resultant suspension was stirred at about 5° C. for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to about 30° C.
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through a celite bed
WASH
Type
WASH
Details
by washing the celite with 300 ml of methanol
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled completely at about 55° C. under vacuum
ADDITION
Type
ADDITION
Details
To the residue, 300 ml of acetone was charged
DISTILLATION
Type
DISTILLATION
Details
distilled completely
ADDITION
Type
ADDITION
Details
To the residue, 900 ml of acetone was charged
CUSTOM
Type
CUSTOM
Details
was passed at about 0° C. until the pH of the mass
CUSTOM
Type
CUSTOM
Details
Solid was separated by filtration
WASH
Type
WASH
Details
the solid was washed with 100 ml of acetone
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried at 50° C. for about 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
The above solid is charged in a 4 neck round bottom flask
STIRRING
Type
STIRRING
Details
stirred for about 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 ml of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The obtained organic layer is distilled completely
DISTILLATION
Type
DISTILLATION
Details
distilled at about 45° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 179.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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